7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one
Description
Properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-3-6-12(7-4-10)18-15(19)16-13-8-5-11(2)9-14(13)17-18/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVNYLIPONIZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N=C3C=CC(=CC3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with methyl anthranilate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired benzotriazinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the triazine core.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted triazines.
Scientific Research Applications
Medicinal Chemistry
7-Methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one has been investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzotriazine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the methylphenyl group may enhance these effects by increasing lipophilicity and cellular uptake .
- Antimicrobial Properties : Research indicates that benzotriazine derivatives can possess antimicrobial activity. This compound's structure may allow it to interact with microbial enzymes or cell membranes, disrupting their function .
Photostabilizers
The compound serves as a photostabilizer in plastics and polymers. Its ability to absorb UV light and prevent degradation of materials makes it valuable in the development of long-lasting products. This application is particularly relevant in the manufacturing of outdoor materials exposed to sunlight .
Chemical Synthesis
Due to its unique structure, this compound can act as a building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituents on the benzotriazinone core critically impact physical and electronic properties. Below is a comparative analysis of key derivatives:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The target compound’s methyl groups enhance lipophilicity compared to analogs with electron-withdrawing groups (e.g., CF₃ in 221c), which may increase polarity and reduce solubility in non-polar solvents .
- Aromatic vs.
- Imino Group Effects: The imino-substituted analog (CAS: 75953-60-5) may exhibit tautomerism or enhanced basicity due to the NH group .
Electronic and Spectral Properties
- Singlet State Density : Compounds 221c and 221d exhibit distinct singlet state energies (calculated via RB3LYP/6-31G(d)), with the CF₃ group in 221c likely reducing electron density at the core compared to the target compound’s methyl groups .
- Spectroscopy : While NMR/IR data for the target compound are unavailable, analogs like 221c show characteristic C=O stretches (~1,690 cm⁻¹) and aromatic proton signals, suggesting similar features for the target .
Biological Activity
7-Methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one is a synthetic organic compound belonging to the benzotriazine family. Its unique structure, characterized by a fused triazine and benzene ring with specific substituents, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₂N₄O. The compound features a methyl group at the 7-position and a para-methylphenyl group at the 2-position of the benzotriazine ring, enhancing its lipophilicity and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 251.28 g/mol |
| CAS Number | 1255147-23-9 |
| Purity | Min. 95% |
Biological Activity
Research indicates that compounds within the benzotriazine class exhibit various biological activities. Specifically, this compound has shown potential as an inhibitor of GPR139, a G protein-coupled receptor implicated in metabolic disorders. This suggests its possible applications in managing conditions such as obesity and diabetes.
- GPR139 Inhibition : The compound's interaction with GPR139 may influence metabolic pathways, making it a candidate for further exploration in metabolic disorder treatments.
- α-Glucosidase Inhibition : Related derivatives have demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help in managing postprandial blood glucose levels in diabetic patients.
Case Studies and Research Findings
Several studies have explored the biological activity of benzotriazine derivatives, including this compound:
- Study on GPR139 : A recent investigation evaluated the binding affinity of various benzotriazine derivatives to GPR139. The study found that modifications at the 2-position significantly impacted binding efficacy and biological activity.
- Inhibition of α-Glucosidase : Another study reported that certain analogs of benzotriazines exhibited strong inhibition of α-glucosidase activity in vitro. The results indicated that structural modifications could enhance inhibitory potency against this enzyme.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds to highlight structural influences on efficacy:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,2,3-Benzotriazin-4(3H)-one | Basic benzotriazine structure | Exhibits different biological activities |
| 7-Methoxybenzotriazine derivatives | Methoxy group addition | Enhanced solubility and altered bioactivity |
| 4-Oxo-1,2,3-benzotriazine | Oxo group at different positions | Potentially different reactivity profiles |
This table illustrates how minor modifications can lead to significant differences in function and application.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one, and how can purity be validated?
- Methodology :
- Synthetic Optimization : Use cyclocondensation reactions with substituted phenylhydrazines and carbonyl precursors. For example, analogous benzotriazine derivatives are synthesized via refluxing intermediates in polar aprotic solvents (e.g., DMF) under nitrogen .
- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and confirm via melting point consistency (e.g., ±1°C deviation indicates impurities) .
- Structural Confirmation : Combine and NMR to verify substituent positions and absence of tautomeric forms. Compare spectral data with structurally similar compounds (e.g., 4-acetyl-2-ethyl-1,4-benzoxazin-3-one, δ 2.35 ppm for methyl groups) .
Q. How can researchers distinguish between tautomeric forms of 1,2,4-benzotriazin-3(2H)-one derivatives during structural analysis?
- Methodology :
- Dynamic NMR : Monitor temperature-dependent chemical shift changes in DMSO-d to detect tautomeric equilibria (e.g., keto-enol shifts) .
- X-ray Crystallography : Resolve crystal structures to confirm dominant tautomeric forms, as seen in analogous benzothiazinone derivatives (e.g., bond lengths of C=O vs. C–OH) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for benzotriazinone analogs?
- Methodology :
- Kinetic Assay Standardization : For enzyme inhibition studies (e.g., viral proteases), use fixed substrate concentrations and IC values derived from dose-response curves. For example, compound 7n showed IC = 3.75 µM against DENV2 protease via competitive inhibition kinetics .
- Meta-Analysis : Cross-reference bioactivity datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers caused by assay variability (e.g., cell-line specificity) .
Q. How can molecular modeling improve the design of benzotriazinone derivatives with enhanced target selectivity?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding poses in viral protease active sites (e.g., NS2B/NS3). Validate with MD simulations to assess stability of hydrogen bonds (e.g., 7n’s interaction with His51) .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency to prioritize synthetic targets .
Q. What experimental approaches validate the stability of this compound under physiological conditions?
- Methodology :
- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via LC-MS and identify hydrolytic byproducts (e.g., ring-opened amides) .
- Plasma Stability Assays : Use human plasma to assess esterase-mediated hydrolysis, critical for in vivo efficacy .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodology :
- Force Field Calibration : Re-optimize docking parameters using crystallographic data (e.g., RMSD < 2.0 Å for ligand poses) .
- Experimental Replication : Synthesize and test computational "false positives" to validate model accuracy .
Q. What statistical methods are appropriate for analyzing dose-response relationships in benzotriazinone bioassays?
- Methodology :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC, Hill slope, and maximal efficacy .
- Error Propagation Analysis : Report confidence intervals (e.g., 95%) for IC values to account for assay variability .
Structural and Functional Insights
Q. How do substituent modifications at the 4-methylphenyl group influence the compound’s electronic properties?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
